N4-(2,4-Dichlorophenyl)quinazoline-4,6-diamine
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Overview
Description
N4-(2,4-Dichlorophenyl)quinazoline-4,6-diamine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties . This compound, in particular, has drawn attention due to its potential therapeutic applications and its role as a scaffold in medicinal chemistry .
Preparation Methods
The synthesis of N4-(2,4-Dichlorophenyl)quinazoline-4,6-diamine typically involves the following steps:
Starting Materials: The synthesis begins with anthranilic acid and an appropriate amine.
Formation of Quinazoline Core: Anthranilic acid is treated with formamide to form the quinazoline core through a cyclization reaction.
Substitution Reaction: The quinazoline core is then subjected to a substitution reaction with 2,4-dichloroaniline to introduce the 2,4-dichlorophenyl group at the N4 position.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity .
Chemical Reactions Analysis
N4-(2,4-Dichlorophenyl)quinazoline-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N4-(2,4-Dichlorophenyl)quinazoline-4,6-diamine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new therapeutic agents with anticancer, antibacterial, and antifungal activities.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various biological targets.
Pharmaceutical Development: It is explored for its potential use in developing new drugs for treating diseases such as cancer and infections.
Mechanism of Action
The mechanism of action of N4-(2,4-Dichlorophenyl)quinazoline-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation . By inhibiting these kinases, the compound can exert anticancer effects by preventing the growth and spread of cancer cells .
Comparison with Similar Compounds
N4-(2,4-Dichlorophenyl)quinazoline-4,6-diamine can be compared with other quinazoline derivatives, such as:
N4-(4-((thiazol-2-yl)methoxy)-3-chlorophenyl)-N6-(®-4,5-dihydro-4-methyloxazol-2-yl)quinazoline-4,6-diamine: This compound shows remarkable anti-cancer activity.
N2-methyl-N4-[(thiophen-2-yl)methyl]quinazoline-2,4-diamine: This derivative has vasodilatory effects and is used in cardiovascular research.
The uniqueness of this compound lies in its specific substitution pattern and its broad range of biological activities .
Properties
Molecular Formula |
C14H10Cl2N4 |
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Molecular Weight |
305.2 g/mol |
IUPAC Name |
4-N-(2,4-dichlorophenyl)quinazoline-4,6-diamine |
InChI |
InChI=1S/C14H10Cl2N4/c15-8-1-3-13(11(16)5-8)20-14-10-6-9(17)2-4-12(10)18-7-19-14/h1-7H,17H2,(H,18,19,20) |
InChI Key |
CWWSSQATZAXYOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NC=N2)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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